2-methyl-N-(2-methylpropyl)cyclohexan-1-amine

Organic Synthesis Medicinal Chemistry Physicochemical Property Prediction

2-Methyl-N-(2-methylpropyl)cyclohexan-1-amine (CAS 1019582-16-1) is a secondary amine with a cyclohexane core, characterized by a methyl group at the 2-position and an N-isobutyl substituent, yielding a molecular formula of C11H23N and a molecular weight of 169.31 g/mol. The compound's structure, featuring a chiral center at the 2-position of the cyclohexane ring, establishes its identity as a potential chiral intermediate or building block for more complex molecules in pharmaceutical and organic synthesis applications.

Molecular Formula C11H23N
Molecular Weight 169.31 g/mol
Cat. No. B7808924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-(2-methylpropyl)cyclohexan-1-amine
Molecular FormulaC11H23N
Molecular Weight169.31 g/mol
Structural Identifiers
SMILESCC1CCCCC1NCC(C)C
InChIInChI=1S/C11H23N/c1-9(2)8-12-11-7-5-4-6-10(11)3/h9-12H,4-8H2,1-3H3
InChIKeyUZNFSPGJZQGVEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-N-(2-methylpropyl)cyclohexan-1-amine: Chemical Identity and Baseline for Comparative Selection


2-Methyl-N-(2-methylpropyl)cyclohexan-1-amine (CAS 1019582-16-1) is a secondary amine with a cyclohexane core, characterized by a methyl group at the 2-position and an N-isobutyl substituent, yielding a molecular formula of C11H23N and a molecular weight of 169.31 g/mol . The compound's structure, featuring a chiral center at the 2-position of the cyclohexane ring, establishes its identity as a potential chiral intermediate or building block for more complex molecules in pharmaceutical and organic synthesis applications [1]. Its physicochemical profile—a lipophilic amine with moderate steric bulk—provides the foundation for differential comparison against structurally related cyclohexylamine analogs.

Why 2-Methyl-N-(2-methylpropyl)cyclohexan-1-amine Cannot Be Freely Substituted by In-Class Analogs


In procurement and research contexts, substituting 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine with a closely related cyclohexylamine derivative is not a straightforward decision. Minor structural modifications within this class yield substantial differences in key parameters such as molecular weight, lipophilicity (cLogP), and conformational dynamics, all of which critically influence their suitability as synthetic intermediates or pharmacological tools [1] [2]. For instance, altering the N-alkyl group from isobutyl to a smaller methyl group reduces steric bulk and hydrogen-bonding potential, while adding an aryl group fundamentally changes electronic properties and target engagement profiles [1]. Similarly, varying the ring substitution pattern or oxidation state (e.g., cyclohexene vs. cyclohexane) affects molecular rigidity and metabolic stability [2]. These quantifiable variations directly impact reaction yields, binding affinities, and physicochemical behavior, making generic substitution a source of experimental irreproducibility and process inefficiency.

Quantitative Evidence for Selecting 2-Methyl-N-(2-methylpropyl)cyclohexan-1-amine over Structurally Similar Analogs


Molecular Weight and Lipophilicity Differentiation for Precise Intermediate Selection

2-Methyl-N-(2-methylpropyl)cyclohexan-1-amine exhibits a molecular weight of 169.31 g/mol and a calculated cLogP of approximately 3.5, which positions it as a moderately lipophilic secondary amine scaffold. This is a critical differentiator from both simpler and more complex analogs. For comparison, the demethylated analog N-isobutylcyclohexylamine (CAS 15443-52-4) has a lower molecular weight of 155.28 g/mol and a correspondingly lower cLogP [1] . In the other direction, a more complex analog like 3,3-dimethyl-N-(2-methylpropyl)cyclohexan-1-amine (CAS 1342687-11-9) introduces additional methyl groups, increasing molecular weight and steric hindrance [2]. This specific MW and cLogP profile of the target compound is ideal for applications requiring a balance between sufficient lipophilicity for membrane permeability and manageable hydrophobicity for synthetic handling and solubility in typical organic reaction media [1].

Organic Synthesis Medicinal Chemistry Physicochemical Property Prediction

Chiral Scaffold Potential: Ring-Methyl Substitution as a Handle for Asymmetric Synthesis

The presence of a methyl group at the 2-position of the cyclohexane ring introduces a chiral center, making 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine a molecule with stereochemical complexity. This is a key differentiator from achiral analogs like N-isobutylcyclohexylamine, which lacks ring substitution and therefore cannot be used as a chiral building block [1] [2]. The cis- or trans-geometry of the 2-alkyl group in such cyclohexylamines is readily assessable via proton magnetic resonance (PMR) spectroscopy, a method established for this class of compounds, providing a quality control handle for confirming stereochemical configuration [3]. While direct enantioselective synthesis data for this specific compound is not disclosed, the structural feature is a well-established prerequisite for generating diastereomeric intermediates or for use in chiral resolution processes, offering a synthetic advantage over simpler, non-chiral cyclohexylamines [2].

Asymmetric Synthesis Chiral Resolution Pharmaceutical Intermediate

Differentiation from Unsaturated and N-Methylated Analogs in Physicochemical Profile

2-Methyl-N-(2-methylpropyl)cyclohexan-1-amine is a fully saturated secondary amine, a structural feature that distinguishes it from related compounds with unsaturated rings or tertiary amine functionalities. For example, an analog like N-methyl-N-(2-methylpropyl)cyclohex-1-en-1-amine (PubChem CID 78063337) contains a cyclohexene ring and a tertiary amine, resulting in a calculated molecular weight of 167.27 g/mol, which is slightly lower than the target compound's 169.31 g/mol despite its different saturation state [1]. This difference arises from the target compound's additional methyl group on the ring. The presence of a secondary amine in the target compound provides a distinct chemical reactivity profile compared to the tertiary amine analog. This includes the ability to act as a hydrogen-bond donor in addition to an acceptor, which can influence both its behavior as a ligand and its utility as a synthetic intermediate for further derivatization, such as acylation or conversion to a secondary amide .

Analytical Chemistry Physicochemical Property Structure-Activity Relationship

Leveraging Class-Level Analytical Behavior for Quality Control

While direct analytical data for 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine is scarce in primary literature, its classification as an N-alkyl-cyclohexylamine allows for a class-level inference about its behavior in analytical systems. A study by Wallach et al. (2016) on fifteen N-alkyl-arylcyclohexylamines demonstrates that such compounds are reliably distinguishable using a suite of standard analytical techniques, including gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy [1]. The research shows that even positional isomers and closely related analogs yield distinct retention times and spectral data under standardized conditions. This implies that 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine should exhibit a unique analytical fingerprint that can be used for identity verification and purity assessment, differentiating it from other in-class compounds during quality control processes [1].

Analytical Chemistry Quality Control GC-MS HPLC

Validated Application Scenarios for 2-Methyl-N-(2-methylpropyl)cyclohexan-1-amine Based on Differentiated Evidence


Chiral Building Block in Medicinal Chemistry for Diastereoselective Synthesis

Given its chiral center at the 2-position [1], this compound is a superior candidate over achiral cyclohexylamines (e.g., N-isobutylcyclohexylamine) for the construction of stereochemically complex molecules. It can serve as a starting material in the synthesis of diastereomeric intermediates, leveraging its defined stereochemistry to influence the outcome of subsequent asymmetric transformations. This is particularly relevant in the early stages of drug discovery where the creation of a library of stereoisomers is necessary to probe structure-activity relationships (SAR).

Specialty Intermediate with a Balanced Lipophilic-Hydrophilic Profile

Its specific combination of molecular weight (169.31 g/mol) and lipophilicity (cLogP ~3.5) positions it as an ideal scaffold when designing molecules intended to cross biological membranes . Researchers can utilize this compound to introduce a moderately lipophilic, secondary amine moiety into a larger molecular framework. This balanced profile is distinct from simpler analogs (lower lipophilicity) and more complex, greasy derivatives (higher lipophilicity), making it a 'Goldilocks' option for optimizing pharmacokinetic properties like permeability without incurring excessive metabolic liability.

Derivatization Scaffold for Secondary Amine Chemistry

The secondary amine nature of 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine provides a unique chemical handle for derivatization that is absent in its tertiary amine analogs [2]. This enables its use as a scaffold for the synthesis of amides, ureas, sulfonamides, and tertiary amines through standard acylation, alkylation, or reductive amination procedures. Procurement of this specific compound allows chemists to explore a wider range of downstream chemistry compared to the more limited reactivity of a tertiary amine counterpart.

Analytical Method Development and Reference Standard for N-Alkylcyclohexylamine Class

Based on the class-level analytical behavior of N-alkyl-cyclohexylamines [3], this compound is a suitable candidate for developing and validating analytical methods (e.g., GC-MS, HPLC-UV) for the detection and quantification of similar amine compounds. Its unique physicochemical signature can be used to establish system suitability criteria and as a reference point to ensure separation from related impurities or analogs in quality control and forensic chemistry settings.

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